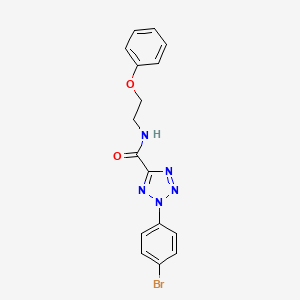

2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative characterized by a 4-bromophenyl group at the 2-position of the tetrazole ring and a phenoxyethyl substituent on the carboxamide nitrogen. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2-phenoxyethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c17-12-6-8-13(9-7-12)22-20-15(19-21-22)16(23)18-10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFRASXPJGZNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, 4-bromobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions to form 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid.

-

Amidation Reaction: : The carboxylic acid group of the tetrazole derivative is then converted to the corresponding carboxamide. This can be achieved by reacting the acid with 2-phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the cycloaddition and amidation steps to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the bromophenyl group, converting the bromine to a hydrogen atom using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

-

Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Palladium-catalyzed cross-coupling reactions with appropriate nucleophiles.

Major Products

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of the corresponding phenyl derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring and the introduction of functional groups that enhance its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthetic Routes

- Formation of Tetrazole Ring : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

- Introduction of Bromophenyl Group : This can be achieved through Suzuki-Miyaura coupling reactions.

- Formation of Carboxamide Group : The carboxamide group is introduced via reaction with amines under suitable conditions.

The biological significance of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is primarily attributed to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this tetrazole derivative exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action often involves disrupting bacterial lipid biosynthesis or inhibiting essential enzymatic pathways.

Anticancer Activity

Studies have shown that this compound demonstrates promising anticancer activity, particularly against specific cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism may involve interaction with cellular targets that regulate cell proliferation and apoptosis.

Case Studies

-

Antimicrobial Studies : In vitro studies have demonstrated that related tetrazole derivatives exhibit activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole against various microbial strains.

Compound Activity Type Comparison Standard Compound A Antibacterial Norfloxacin Compound B Antifungal Fluconazole -

Anticancer Screening : In studies involving MCF7 cell lines, certain derivatives were found to be more effective than established chemotherapeutic agents like 5-fluorouracil.

Compound Cell Line Tested Activity Level Compound X MCF7 High Compound Y MCF7 Moderate

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The phenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrazole Carboxamides

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Phenoxyethyl vs. In contrast, the phenoxyethyl group in the target compound may enhance aqueous solubility due to its ether oxygen .

- Aromatic vs. Aliphatic Substituents : The 5-chloro-2-methylphenyl group in increases steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility.

- Trityl Group : The triphenylmethyl substituent in is typically used as a protecting group in synthetic chemistry, indicating its role in intermediate synthesis rather than direct bioactivity.

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is . Its structure includes a tetrazole ring, which is significant for its biological activity. The presence of bromine and phenoxyethyl substituents contributes to its pharmacological properties.

Synthesis

The synthesis of tetrazole derivatives typically involves multicomponent reactions. For instance, the preparation of this compound can be achieved through the reaction of an appropriate phenyl halide with a phenoxyethyl amine in the presence of a tetrazole precursor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds similar to 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as β-catenin/T-cell factor interactions, which are crucial in cancer progression.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10.5 | β-catenin inhibition |

| 2 | HeLa | 15.0 | Apoptosis induction |

| 3 | A549 | 12.3 | Cell cycle arrest |

Antibacterial and Antifungal Activity

Tetrazoles have also been investigated for their antibacterial and antifungal properties. The compound has demonstrated significant inhibition against various pathogens, outperforming traditional antibiotics in some cases.

| Pathogen | MIC (μg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin: 16 |

| Escherichia coli | 4 | Tetracycline: 8 |

| Candida albicans | 16 | Fluconazole: 32 |

Structure-Activity Relationships (SAR)

The biological activity of tetrazole derivatives is heavily influenced by their structural features. Key findings include:

- Substitution Effects : The presence of electron-withdrawing groups like bromine enhances cytotoxicity.

- Ring Modifications : Alterations on the tetrazole ring can improve binding affinity to target proteins.

- Chain Length : The length and nature of the substituents (e.g., phenoxyethyl) affect solubility and bioavailability.

Case Studies

- Inhibition of β-Catenin/Tcf Complex : A study showed that derivatives with a similar structure to our compound effectively disrupted β-catenin/Tcf interactions, leading to reduced cell proliferation in cancer models .

- Antimicrobial Efficacy : Research demonstrated that compounds with a tetrazole moiety exhibited potent antibacterial activity against resistant strains, suggesting their potential as novel therapeutics .

- Analgesic Properties : Some tetrazole derivatives were evaluated for analgesic effects in animal models, showing significant pain relief comparable to standard analgesics .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps may include:

- Condensation : Reacting 4-bromoaniline derivatives with phenoxyethyl isocyanates to form intermediate carboxamides .

- Tetrazole Formation : Cyclization using sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) under acidic conditions (e.g., HCl or ZnCl₂) to construct the tetrazole ring .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst presence (e.g., Lewis acids) to enhance yield. Characterization via HPLC and NMR can identify byproducts for troubleshooting .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods is critical:

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and tetrazole C=N vibrations (~1500 cm⁻¹) .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.0 ppm for bromophenyl), phenoxyethyl CH₂ groups (δ 3.5–4.5 ppm), and carboxamide NH (δ 8.5–9.5 ppm). ¹³C NMR verifies tetrazole carbons (δ 140–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~388.06 g/mol for C₁₆H₁₄BrN₅O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature) to account for assay variability .

- Enzyme Assay Controls : Include positive controls (e.g., known HDAC inhibitors) and validate target specificity via knockout models or competitive binding assays .

- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., PDB) to identify structural analogs with confirmed bioactivity .

Q. How can molecular dynamics (MD) simulations predict the stability of this compound in biological matrices?

Methodological Answer:

- Simulation Protocol : Use GROMACS or AMBER with explicit solvent models (e.g., TIP3P water) to simulate:

- Experimental Correlation : Validate predictions via HPLC retention times in polar/nonpolar solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory potency against carbonic anhydrase isoforms?

Methodological Answer:

- Structural Analysis : Compare X-ray crystallography data (if available) to identify isoform-specific binding pocket variations .

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Cross-Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm IC₅₀ correlations .

Q. What methodologies reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Batch Comparison : Analyze via 2D NMR (COSY, HSQC) to detect stereochemical impurities or solvent residues .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Process Monitoring : Implement in-line FT-IR or Raman spectroscopy during synthesis to track intermediate formation .

Methodological Framework for Future Research

Q. How can a theoretical framework guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and topological indices .

- ADMET Prediction : Use SwissADME or ADMETlab to optimize bioavailability and reduce hepatotoxicity risks .

- Synthetic Prioritization : Focus on substituents at the phenoxyethyl or tetrazole positions to modulate solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.